Nicotinic acid hydrazide Nicotinic acid hydrazide
Brand Name: Vulcanchem
CAS No.: 553-53-7
VCID: VC21144057
InChI: InChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)
SMILES: C1=CC(=CN=C1)C(=O)NN
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol

Nicotinic acid hydrazide

CAS No.: 553-53-7

Cat. No.: VC21144057

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Nicotinic acid hydrazide - 553-53-7

Specification

CAS No. 553-53-7
Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
IUPAC Name pyridine-3-carbohydrazide
Standard InChI InChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)
Standard InChI Key KFUSANSHCADHNJ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NN
Canonical SMILES C1=CC(=CN=C1)C(=O)NN

Introduction

Chemical Structure and Properties

Nicotinic acid hydrazide, also known as nicotinohydrazide, pyridine-3-carbohydrazide, or nicotinylhydrazide, is characterized by a pyridine ring with a hydrazide functional group (-CO-NH-NH2) attached at the 3-position . This structural arrangement is similar to isoniazid (isonicotinic acid hydrazide), an established first-line antitubercular drug, but with the hydrazide group at the 3-position rather than the 4-position of the pyridine ring .

The compound has several synonyms including nicotinohydrazide, nicotinylhydrazide, nicotinic hydrazide, niazid, and pyridine-3-carbohydrazide . Its IUPAC name is pyridine-3-carbohydrazide, with a SMILES notation of NNC(=O)C1=CC=CN=C1 .

Physical and Chemical Properties

Nicotinic acid hydrazide possesses distinctive physical and chemical characteristics that influence its behavior in biological systems and its potential pharmaceutical applications. The following table summarizes its key properties:

PropertyValue
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Physical FormFine Needle-Like Crystalline Powder
ColorWhite to off-white
Melting Point159-161°C (literature) or 160-163°C
Boiling Point251.97°C (estimated)
Density1.2620 (estimated)
Water SolubilitySoluble (50 mg/mL)
Other SolubilitiesSoluble in alcohol, slightly soluble in benzene
pKa11.43±0.10 (Predicted)
Storage ConditionsKeep in dark place, sealed, dry, at room temperature

The compound's distinctive solubility profile allows for versatility in formulation development, while its stability under proper storage conditions facilitates its handling and preservation for research and pharmaceutical purposes .

Synthesis Methods

Several synthetic routes have been established for preparing nicotinic acid hydrazide and its derivatives, with the most common being the hydrazinolysis of nicotinic acid esters.

Hydrazinolysis of Esters

The primary synthesis method involves the reaction of nicotinic acid esters with hydrazine hydrate. In one documented approach, ethyl 2-methyl-6-arylnicotinates are first prepared through a one-pot three-component heterocyclocondensation process involving enaminones, ethyl acetoacetate, and ammonium acetate in refluxing acetic acid. These ester derivatives are then subjected to hydrazinolysis with refluxing hydrazine hydrate to yield nicotinic acid hydrazides with yields ranging from 79% to 90% .

Synthesis of Derivatives

Numerous derivatives of nicotinic acid hydrazide have been synthesized to enhance its biological activity, particularly its antimicrobial properties. One important class of derivatives is hydrazide-hydrazones, which are prepared through condensation reactions of nicotinic acid hydrazide with various aldehydes or ketones .

For example, Morjan et al. synthesized novel hydrazide-hydrazones of nicotinic acid by condensing nicotinic acid hydrazide with various ketones. These derivatives demonstrated interesting antibacterial activity, particularly against Gram-negative bacterial strains .

Another approach involves the synthesis of isatin-based nicotinic acid hydrazide derivatives by condensing the parent hydrazide with isatin derivatives. These compounds have shown enhanced antimycobacterial activity compared to the parent compound .

Purification Methods

The purification of nicotinic acid hydrazide can be achieved through recrystallization from suitable solvents. According to the literature, crystallization from aqueous ethanol or benzene has been employed as an effective purification method . The purified compound typically appears as white to off-white fine needle-like crystals.

Biological Activities

Antimycobacterial Activity

One of the most significant biological activities of nicotinic acid hydrazide is its potential as an antimycobacterial agent, particularly against Mycobacterium tuberculosis. Various derivatives have been synthesized and evaluated for their antitubercular properties.

Research has demonstrated that structural modifications of the basic hydrazide scaffold can significantly influence antimycobacterial activity. For instance, a study on three series of nicotinic acid hydrazide derivatives revealed that isatin hydrazides exhibited remarkably higher activity than their parent hydrazide compounds. Specifically, N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides showed the highest activity with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL .

Structure-activity relationship (SAR) studies have indicated that lipophilicity plays a crucial role in determining the antimycobacterial activity of these derivatives. The presence of lipophilic electron-withdrawing halogen groups, particularly at the para position of the phenyl ring, has been found to enhance antimycobacterial activity .

Enzyme Inhibition

Nicotinic acid hydrazide has been identified as an inhibitor of peroxidase enzymes . This property has implications for its biochemical interactions and potential therapeutic applications. The compound has been used to study the oxidation of isonicotinic acid hydrazide (isoniazid) by horseradish peroxidase, contributing to the understanding of metabolic pathways of related compounds .

Metal Complexation

The hydrazide functional group in nicotinic acid hydrazide enables it to form solid metal complexes with strong biological activity . These metal complexes may offer enhanced antimicrobial properties or novel mechanisms of action, expanding the potential applications of nicotinic acid hydrazide in drug discovery.

Broad-Spectrum Antimicrobial Properties

Beyond its antitubercular activity, nicotinic acid hydrazide derivatives have demonstrated broad-spectrum antimicrobial properties against various bacterial strains. Hydrazide-hydrazones derived from nicotinic acid have shown notable activity against both Gram-positive and Gram-negative bacteria .

For example, some hydrazide-hydrazone derivatives have exhibited excellent activity against bacterial strains such as Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. In some cases, the activity was comparable to or better than standard antibiotics like ampicillin .

Research Applications

Drug Development

Nicotinic acid hydrazide serves as an important scaffold for the development of new antimicrobial agents. Its structural similarity to isoniazid, combined with the versatility of its hydrazide functional group for derivatization, has inspired numerous studies exploring its potential as an alternative or complementary antitubercular agent .

The hydrazide moiety provides an excellent site for structural modifications, allowing researchers to explore structure-activity relationships and optimize biological activities. These modifications can potentially lead to derivatives with enhanced antimicrobial properties, improved pharmacokinetic profiles, and reduced toxicity .

Medicinal Chemistry Research

Pharmacological Considerations

Metabolic Stability

Isoniazid, a structural analog of nicotinic acid hydrazide, undergoes enzymatic acetylation by N-acetyltransferase as a major metabolic pathway in humans. This acetylation can lead to decreased drug effectiveness and potential side effects. Chemical modifications of the hydrazine unit in nicotinic acid hydrazide derivatives may help overcome this metabolic pathway, potentially reducing side effects and improving clinical outcomes .

Research suggests that blocking acetylation through chemical modification of the hydrazine unit, while preserving antimycobacterial activity, has the potential to counterbalance known side effects, improve treatment outcomes, and reduce the emergence of acquired drug resistance .

Toxicity Profile

Some nicotinic acid hydrazide derivatives have been evaluated for cytotoxicity against various cancer cell lines. For instance, certain isatin hydrazides were found to be devoid of apparent cytotoxicity to HT-29, PC-3, A549, HepG2, and MCF-7 cancer cell lines, indicating a potentially favorable safety profile for these compounds .

This low cytotoxicity is a desirable characteristic for antimicrobial agents, as it suggests selective toxicity against microbial cells with minimal effects on human cells.

Drug-Likeness

Assessment of drug-likeness properties is an important aspect of drug development. Some nicotinic acid hydrazide derivatives have shown good drug-likeness scores, suggesting their potential as viable drug candidates. For example, certain isatin hydrazides exhibited drug-likeness scores of 0.62 and 0.41, indicating favorable physicochemical properties for drug development .

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